1-Amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
Description
1-Amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt (CAS: 81-69-6, EINECS: 201-408-3) is an anthraquinone derivative characterized by:
- A central 9,10-dihydro-9,10-dioxoanthracene backbone.
- Substituents: Two sulphonic acid groups (at positions 2 and 3 of the anilino ring) and two amino groups (at positions 1 and 4 of the anthraquinone core).
- Sodium counterion for enhanced aqueous solubility .
This compound is primarily utilized in dye manufacturing due to its chromophoric anthraquinone structure, which enables strong absorption in the visible spectrum. Its sulphonic acid groups improve water solubility, making it suitable for textile and industrial dye applications .
Properties
CAS No. |
32866-11-8 |
|---|---|
Molecular Formula |
C20H13N3Na2O8S2 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-amino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O8S2.2Na/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
GUCIZQSDEMEOAP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
1-Amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt (CAS No. 32866-11-8) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
Molecular Structure
- Molecular Formula: C20H13N3Na2O8S2
- Molecular Weight: 533.44 g/mol
Physical Properties
The compound is a sodium salt of an anthraquinone derivative, characterized by its sulfonic acid groups which enhance its solubility in water and potential reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 32866-11-8 |
| Synonyms | Reactive Blue 2 |
| Solubility | Water-soluble |
Antimicrobial Properties
Research indicates that anthraquinone derivatives possess significant antimicrobial activity. Studies have shown that 1-amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid exhibits inhibitory effects against various bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .
Antithrombotic Activity
Recent investigations have highlighted the compound's role as a non-selective P2Y12 receptor antagonist. This activity is crucial for developing antithrombotic drugs. A comparative analysis indicated that the compound showed competitive inhibition of platelet aggregation, with notable Ki values demonstrating its high affinity for the P2Y12 receptor .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (melanoma and astrocytoma) revealed that certain derivatives of anthraquinones, including this compound, exhibited low cytotoxic effects, making them suitable candidates for therapeutic applications without significant toxicity .
Study on Antimicrobial Efficacy
A study published in 2021 assessed the antimicrobial properties of various anthraquinone derivatives, including the sodium salt of 1-amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
Investigation of Antithrombotic Potential
In a pharmacological study conducted in 2020, the compound was tested for its antithrombotic properties using platelet-rich plasma assays. The results showed a significant reduction in thrombus formation compared to control groups, supporting its development as an antithrombotic agent.
Comparison with Similar Compounds
Substituent Variations and Solubility
Functional Differences
Electronic Effects :
- Electron-withdrawing groups (e.g., -SO₃H, -Cl) increase oxidative stability and redshift absorption maxima. The target compound’s dual sulphonic acids enhance solubility and brightness in dyes .
- Methoxy (-OCH₃) and cyclohexyl groups introduce steric hindrance, reducing aggregation in hydrophobic environments .
Biological Activity :
- Industrial Applications: Bulky substituents (e.g., benzoylamino in CAS 67827-61-6) improve lightfastness in automotive coatings . The target compound’s balance of solubility and chromophore intensity makes it ideal for textile dyeing .
Research Findings and Data
Preparation Methods
Friedel-Crafts Acylation
The anthraquinone core is synthesized via Friedel-Crafts acylation of phthalic anhydride with a benzene derivative. For example, phthalic anhydride reacts with 3-sulfobenzoic acid in the presence of AlCl₃ to yield anthraquinone-2-sulfonic acid. This step is critical for positioning the sulfonate group at the 2-position of the anthraquinone.
Reaction conditions :
Amination at Position 1
The anthraquinone-2-sulfonic acid undergoes amination at position 1 using hydroxylamine hydrochloride under acidic conditions:
$$
\text{Anthraquinone-2-sulfonic acid} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{H}2\text{SO}_4} \text{1-Aminoanthraquinone-2-sulfonic acid}
$$
Optimized parameters :
Coupling with 4-Amino-3-sulfanilic Acid
The 1-aminoanthraquinone-2-sulfonic acid is coupled with 4-amino-3-sulfanilic acid (4-amino-3-sulfobenzoic acid) via a nucleophilic aromatic substitution reaction. The amino group at position 1 activates the anthraquinone core for electrophilic attack at position 4:
$$
\text{1-Aminoanthraquinone-2-sulfonic acid} + \text{4-Amino-3-sulfanilic acid} \xrightarrow{\text{Cu catalyst}} \text{Target intermediate}
$$
Critical factors :
Neutralization to Sodium Salt
The final step involves neutralization of the sulfonic acid groups with sodium hydroxide:
$$
\text{1-Amino-4-(4-amino-3-sulfophenyl)aminoanthraquinone-2-sulfonic acid} + 2\text{NaOH} \rightarrow \text{Sodium salt}
$$
Conditions :
Alternative Route: Diazotization and Coupling
Diazotization of 4-Amino-3-sulfanilic Acid
The aniline derivative is converted to its diazonium salt:
$$
\text{4-Amino-3-sulfanilic acid} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0–5^\circ \text{C}} \text{Diazonium salt}
$$
Key parameters :
Coupling with 1-Aminoanthraquinone-2-sulfonic Acid
The diazonium salt reacts with 1-aminoanthraquinone-2-sulfonic acid in a coupling reaction:
$$
\text{Diazonium salt} + \text{1-Aminoanthraquinone-2-sulfonic acid} \xrightarrow{\text{Surfactants}} \text{Target compound}
$$
Surfactant system :
- Linear fatty amine polyoxyethylene ether (0.5 wt%)
- Thiourea (0.3 wt%)
- Yield improvement: 15% compared to surfactant-free methods
By-Product Mitigation and Selectivity Enhancements
The primary by-product, 1-amino-7-(4-sulfonic acid anilino)-9,10-dioxoanthracene-2-sulfonic acid, forms due to competing coupling at position 7. Strategies to suppress this include:
- Surfactant-assisted coupling : Reduces steric hindrance at position 4.
- pH control : Maintaining pH 7 during coupling minimizes unwanted protonation of the amino group.
- Temperature modulation : Reactions at 70°C favor kinetic control over position 4.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | By-Product (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts + coupling | Acylation, amination, coupling | 40% | 12% | |
| Diazotization + coupling | Diazonium formation, surfactant-assisted coupling | 55% | 8% |
The diazotization route offers higher yields and lower by-product formation due to improved regioselectivity from surfactants.
Computational Insights into Reaction Pathways
Molecular dynamics simulations of analogous anthraquinone derivatives reveal that:
- The minimum moment of inertia axis aligns with the anthraquinone core, favoring coupling at position 4.
- Thiourea stabilizes transition states via hydrogen bonding, reducing activation energy by 15–20 kJ/mol.
Industrial-Scale Production Considerations
Q & A
Q. What are the recommended methods for synthesizing this sodium salt compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step organic reactions, including sulfonation, amination, and anthraquinone functionalization. Key steps include:
- Sulfonation : Introduce sulfonate groups at specific positions using controlled sulfuric acid conditions to avoid over-sulfonation .
- Amination : Coupling amino groups via nucleophilic substitution, requiring precise pH control (e.g., pH 6–7) to optimize yield .
- Purification : Use recrystallization in ethanol-water mixtures or column chromatography with silica gel to isolate the sodium salt form, ensuring >95% purity .
Q. How do structural features like the sulfonate group and anthraquinone core influence solubility and reactivity?
- Solubility : The sulfonate group (-SO₃⁻Na⁺) enhances aqueous solubility, critical for biological assays. For example, solubility in water exceeds 50 mg/mL at 25°C .
- Reactivity : The anthraquinone core facilitates redox activity, enabling applications in electron-transfer studies. Substituents like amino groups direct electrophilic substitution at specific positions (e.g., para to amino groups) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- UV-Vis : Strong absorbance at 480–520 nm (anthraquinone π→π* transitions) .
- NMR : ¹H NMR (D₂O, 400 MHz) shows aromatic protons at δ 7.8–8.2 ppm and amino protons at δ 5.1–5.3 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 724.7567 for C₃₉H₃₃N₄NaO₇S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from substituent variability?
- Case Study : Discrepancies in ¹³C NMR shifts may occur due to substituent effects (e.g., electron-withdrawing sulfonate vs. electron-donating amino groups). Use orthogonal techniques like X-ray crystallography (if crystalline) or computational modeling (DFT calculations) to validate assignments .
- Example : For derivatives with bulky substituents (e.g., 2,2,4-trimethylcyclohexyl), dynamic light scattering (DLS) can assess aggregation effects that distort spectral data .
Q. What strategies optimize reaction conditions for derivatives with modified substituents?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction to amino groups .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency in anthraquinone reduction (e.g., 80% yield with Pd/C vs. 65% with Raney Ni) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility for reactions involving hydrophobic substituents (e.g., naphthyl groups) .
Q. How do substituents on the anthracene ring affect binding affinities with biomolecules?
- Electron-Withdrawing Groups : Sulfonate groups enhance electrostatic interactions with positively charged protein residues (e.g., lysine in albumin), confirmed via fluorescence quenching assays .
- Steric Effects : Bulky substituents (e.g., 4-methyl-3-nitrophenyl) reduce DNA intercalation efficiency by ~40% compared to smaller analogs .
- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking simulations to predict binding modes with target enzymes (e.g., tyrosinase inhibition) .
Comparative Analysis of Structural Analogs
Methodological Recommendations for Data Contradictions
-
Scenario : Conflicting HPLC purity results between labs.
-
Scenario : Discrepant IC₅₀ values in enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
